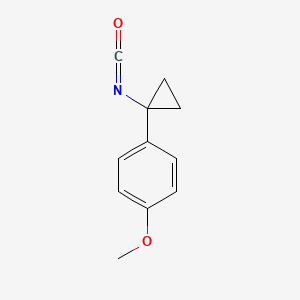

1-(1-Isocyanatocyclopropyl)-4-methoxybenzene

Description

1-(1-Isocyanatocyclopropyl)-4-methoxybenzene is a benzene derivative featuring a methoxy group (-OCH₃) at the para position and a cyclopropyl ring directly bonded to an isocyanate (-NCO) group. The isocyanate group imparts high reactivity toward nucleophiles (e.g., amines, alcohols), making the compound valuable in polymer synthesis and medicinal chemistry.

Its synthesis likely involves cobalt-catalyzed cross-coupling (as seen in cyclopropane formation in ) followed by isocyanate functionalization.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(1-isocyanatocyclopropyl)-4-methoxybenzene |

InChI |

InChI=1S/C11H11NO2/c1-14-10-4-2-9(3-5-10)11(6-7-11)12-8-13/h2-5H,6-7H2,1H3 |

InChI Key |

RULIGGUGOLDFOO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)N=C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Isocyanatocyclopropyl)-4-methoxybenzene typically involves the reaction of 1-(1-cyclopropyl)-4-methoxybenzene with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Isocyanatocyclopropyl)-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water, under conditions that may vary from room temperature to elevated temperatures, depending on the desired reaction.

Scientific Research Applications

1-(1-Isocyanatocyclopropyl)-4-methoxybenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is utilized in the development of polymers and coatings due to its reactive isocyanate group.

Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatocyclopropyl)-4-methoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Cyclopropane-Containing Analogues

1-(Cyclopropylmethyl)-4-methoxybenzene () Formula: C₁₁H₁₄O Molecular Weight: 162.23 g/mol Key Differences: Replaces the isocyanate group with a non-reactive cyclopropylmethyl chain. Applications: Used as a fragrance component (e.g., sassafras acetate) due to its aromatic stability .

1-(3-Cyclopropyl)-4-methoxybenzene ()

- Formula : C₁₃H₁₈O

- Molecular Weight : 190.3 g/mol

- Key Differences : Cyclopropane is directly fused to the benzene ring, increasing steric hindrance but lacking the reactive isocyanate group.

- Synthesis : Produced via cobalt-catalyzed cross-coupling of iodopropylbenzene with cyclopropylmagnesium bromide .

1-(1-Ethynylcyclopropyl)-4-methoxybenzene ()

- Formula : C₁₂H₁₂O

- Molecular Weight : 172.23 g/mol

- Key Differences : Ethynyl group replaces isocyanate, enabling click chemistry applications.

- Toxicity : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

Isocyanate-Containing Analogues

Benzene, 1-isocyanato-4-propoxy- () Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol Key Differences: Propoxy group (-OCH₂CH₂CH₃) instead of cyclopropyl-isocyanate.

1-(1-Isocyanato-1-methylethyl)-4-(1-methylethenyl)benzene () Formula: C₁₃H₁₅NO Molecular Weight: 201.26 g/mol Key Differences: Branched isopropyl-isocyanate group and a vinyl substituent. Applications: Likely used in polyurethane synthesis; the vinyl group offers additional sites for functionalization .

Reactivity and Stability

| Compound | Key Functional Groups | Reactivity Highlights | Stability Concerns |

|---|---|---|---|

| Target Compound | Isocyanate, Cyclopropane | High reactivity with amines; cyclopropane strain may accelerate ring-opening reactions. | Sensitive to moisture; prone to hydrolysis. |

| 1-(Cyclopropylmethyl)-4-methoxybenzene | Cyclopropane, Methoxy | Chemically inert; stable under standard conditions. | No significant stability issues. |

| 1-(1-Ethynylcyclopropyl)-4-methoxybenzene | Ethynyl, Cyclopropane | Participates in Huisgen cycloaddition (click chemistry). | Acetylenic bonds may oxidize. |

| Benzene, 1-isocyanato-4-propoxy- | Isocyanate, Propoxy | Faster nucleophilic addition due to flexible propoxy chain. | Less moisture-sensitive than cyclopropane analogues. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.